

Flonoltinib Maleate: A Technical Profile of JAK Family Kinase Selectivity

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Compound of Interest

Compound Name: *Flonoltinib maleate*

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Introduction

Flonoltinib maleate (also known as Ivarmacitinib or SHR0302 in some contexts) is a potent and selective inhibitor of Janus kinase 2 (JAK2).^{[1][2]} The Janus kinase family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical intracellular tyrosine kinases that mediate signaling for a wide array of cytokines and growth factors.^[3] This signaling is essential for hematopoiesis, immune response, and inflammation. Dysregulation of the JAK-STAT pathway is implicated in various diseases, including myeloproliferative neoplasms (MPNs) and autoimmune disorders.^{[3][4]}

Flonoltinib's therapeutic potential is defined by its specific activity against members of the JAK family. As a dual JAK2/FLT3 inhibitor, it shows high selectivity for JAK2 over other JAK family members, which is a critical attribute for minimizing off-target effects and improving safety profiles.^{[1][2][5]} For instance, inhibiting JAK1 can lead to immunosuppression, while JAK3 inhibition can also impact immune function.^[4] Flonoltinib's high selectivity for JAK2 is attributed to its unique binding mechanism, engaging both the pseudokinase (JH2) and the kinase (JH1) domains of JAK2.^{[4][5][6]} This technical guide provides a detailed overview of the selectivity profile of Flonoltinib, the experimental methods used for its characterization, and the underlying signaling pathway it modulates.

Quantitative Selectivity Profile

The inhibitory activity of **Flonoltinib maleate** is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity. A lower IC50 value indicates greater potency.

Data from in vitro kinase assays demonstrate that Flonoltinib is a highly potent inhibitor of JAK2, with significant selectivity over other JAK family kinases.[\[1\]](#)[\[2\]](#)[\[7\]](#)

Target Kinase	Flonoltinib Maleate IC50 (nM)	Selectivity Fold (vs. JAK2)
JAK1	26	~37x
JAK2	0.7 - 0.8	1x
JAK3	39	~56x
TYK2	Data not consistently available, but selectivity is ~80-fold greater for JAK2 [2]	~80x
JAK2 (V617F mutant)	1.4	~2x
FLT3	4 - 15	~6-21x

Table 1: Summary of Flonoltinib Maleate IC50 values against JAK family kinases and FLT3. Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[7\]](#) The selectivity fold is calculated based on the 0.7 nM value for JAK2.

The data clearly indicates a strong preference for JAK2. Studies report that Flonoltinib is 650-900 times more selective for JAK2 than for JAK1 and JAK3, and approximately 80 times more selective for JAK2 over TYK2.[\[2\]](#) The compound also potently inhibits the common JAK2-V617F mutation, which is a key driver in MPNs, as well as the FMS-like tyrosine kinase 3 (FLT3), a target in certain leukemias.[\[1\]](#)[\[8\]](#)[\[9\]](#)

Experimental Protocols: In Vitro Kinase Inhibition Assay

The determination of IC₅₀ values for kinase inhibitors like Flonoltinib is typically performed using in vitro biochemical assays.[\[10\]](#)[\[11\]](#) The following protocol describes a representative method based on Homogeneous Time-Resolved Fluorescence (HTRF).

Objective: To determine the concentration-dependent inhibition of JAK family kinase activity by **Flonoltinib maleate** and calculate IC₅₀ values.

Materials:

- Enzymes: Purified, recombinant catalytic domains of human JAK1, JAK2, JAK3, and TYK2.
[\[12\]](#)
- Substrate: A synthetic biotinylated peptide substrate (e.g., a derivative of STAT1).
[\[12\]](#)
- Inhibitor: **Flonoltinib maleate**, serially diluted in DMSO.
- Reagents: Adenosine triphosphate (ATP), assay buffer (e.g., 50 mM Tris pH 7.8, 100 mM NaCl, 5 mM DTT, 0.01% BSA), stop solution (EDTA), and HTRF detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC).
[\[12\]](#)
- Equipment: Microplate reader capable of HTRF detection.

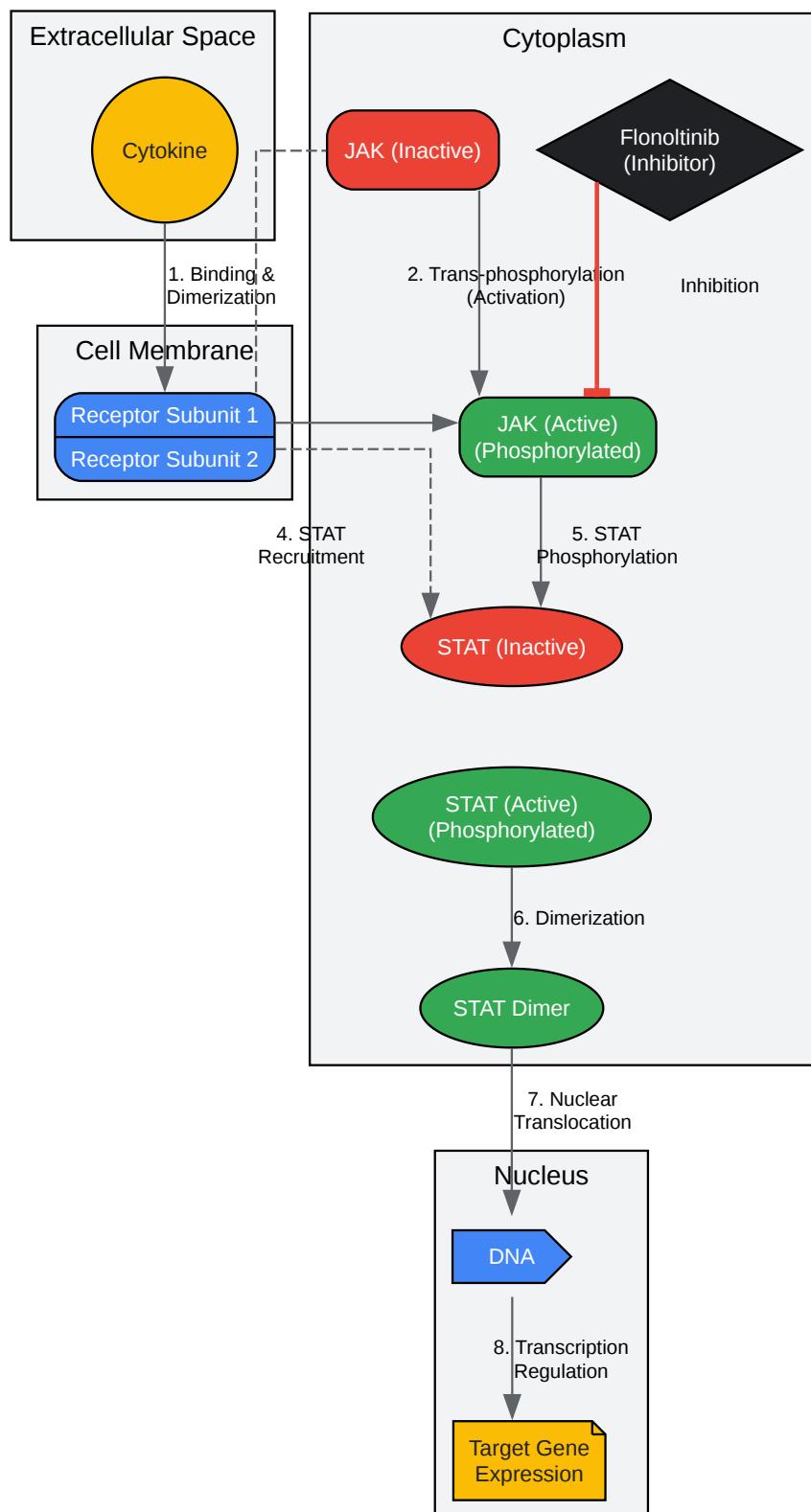
Methodology:

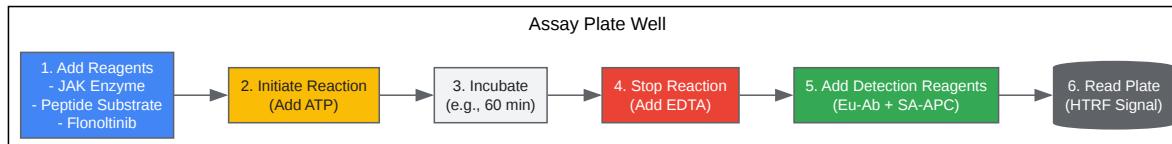
- Reaction Setup: The kinase reaction is performed in a 384-well microplate. Each well contains the specific JAK enzyme, the biotinylated peptide substrate, and a specific concentration of Flonoltinib (or DMSO for control).
- Initiation: The kinase reaction is initiated by adding a solution of ATP to each well. The final ATP concentration is typically kept near its Michaelis-Menten constant (K_m) for the specific kinase.
- Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
[\[12\]](#)

- Termination: The enzymatic reaction is stopped by adding a solution containing EDTA, which chelates the Mg²⁺ ions necessary for kinase activity.[12]
- Detection: The HTRF detection reagents are added. The streptavidin-conjugated acceptor (e.g., APC) binds to the biotinylated peptide, while the europium-labeled antibody binds only to the phosphorylated tyrosine residues on the substrate.
- Signal Measurement: After a final incubation period (e.g., 40 minutes) to allow for antibody binding, the plate is read on an HTRF-compatible microplate reader.[12] When the substrate is phosphorylated, the donor (Europium) and acceptor (APC) are brought into close proximity, generating a FRET signal.
- Data Analysis: The HTRF signal is proportional to the extent of kinase activity. The percentage of inhibition is calculated for each Flonoltinib concentration relative to the DMSO control. The IC₅₀ value is determined by fitting the resulting dose-response curve to a four-parameter logistic equation.

Visualizations: Signaling Pathway and Experimental Workflow

Diagrams created with Graphviz provide a clear visual representation of complex biological and experimental processes.





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